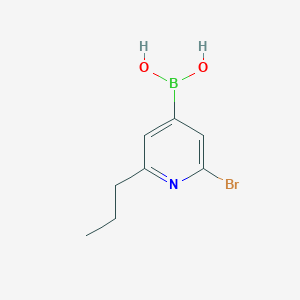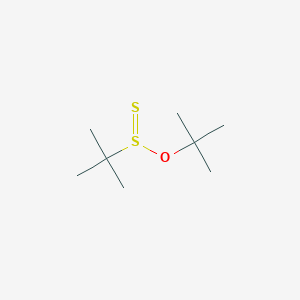
t-Butyl t-butanethiosulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-Butyl t-butanethiosulfinate is an organosulfur compound that belongs to the class of sulfinates. It is known for its unique structural properties and reactivity, making it a valuable compound in various chemical applications. This compound is particularly interesting due to its ability to undergo a variety of chemical reactions, which makes it useful in synthetic chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
t-Butyl t-butanethiosulfinate can be synthesized through the oxidation of di-tert-butyl disulfide. The process involves the use of catalytic enantioselective methods. One common method includes the oxidation of di-tert-butyl disulfide using hydrogen peroxide as an oxidant in the presence of a chiral ligand and vanadyl acetylacetonate as a catalyst. The reaction is typically carried out in chloroform as a solvent at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound follows similar principles but is optimized for larger quantities. The use of inexpensive starting materials like di-tert-butyl disulfide and efficient catalytic systems ensures cost-effectiveness and scalability. The reaction conditions are carefully controlled to maximize yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
t-Butyl t-butanethiosulfinate undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to di-tert-butyl disulfide.
Substitution: It can participate in nucleophilic substitution reactions where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: t-Butyl sulfoxide, t-Butyl sulfone.
Reduction: Di-tert-butyl disulfide.
Substitution: Corresponding sulfinyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
t-Butyl t-butanethiosulfinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of t-Butyl t-butanethiosulfinate involves its ability to act as an electrophile, facilitating nucleophilic addition reactions. The sulfinyl group activates the compound towards nucleophilic attack, leading to the formation of various products depending on the reaction conditions and reagents used. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular thiols and enzymes, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl disulfide: Precursor to t-Butyl t-butanethiosulfinate, used in similar oxidation reactions.
t-Butyl sulfoxide: Oxidation product of this compound, used in various chemical syntheses.
t-Butyl sulfone: Further oxidation product, known for its stability and use in organic synthesis.
Uniqueness
This compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry. Its chiral nature also makes it valuable in asymmetric synthesis, providing access to enantiomerically pure compounds. Additionally, its potential biological activities and applications in drug development further highlight its significance .
Propriétés
Formule moléculaire |
C8H18OS2 |
|---|---|
Poids moléculaire |
194.4 g/mol |
Nom IUPAC |
tert-butyl-[(2-methylpropan-2-yl)oxy]-sulfanylidene-λ4-sulfane |
InChI |
InChI=1S/C8H18OS2/c1-7(2,3)9-11(10)8(4,5)6/h1-6H3 |
Clé InChI |
JMQFHODSPMINOW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OS(=S)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(Benzenesulfonyl)-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]pyrrolidin-2-one](/img/structure/B14082907.png)
![2-Chloro-5-[(4-methoxyphenoxy)methyl]pyrazine](/img/structure/B14082913.png)

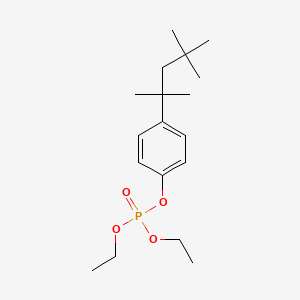
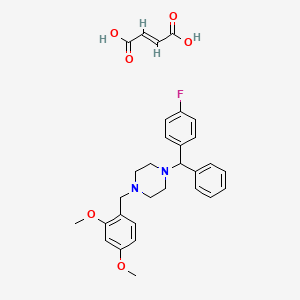
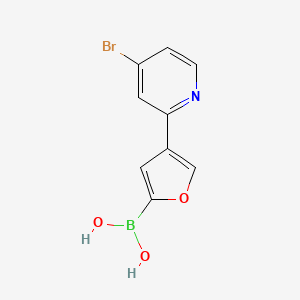
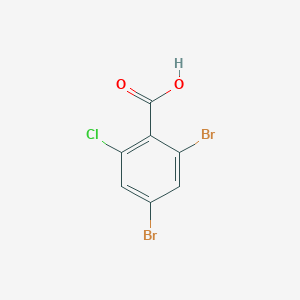
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-methylbenzoic acid](/img/structure/B14082937.png)
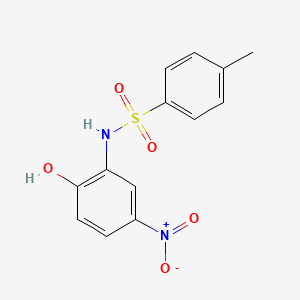
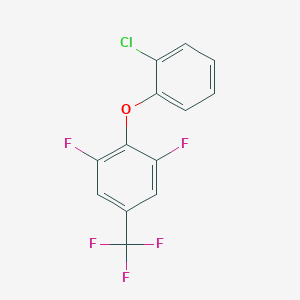

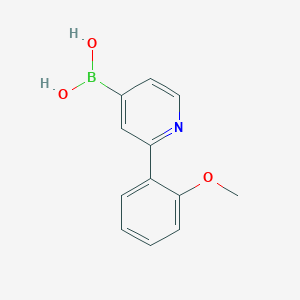
![2-(1,3-Benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082970.png)
